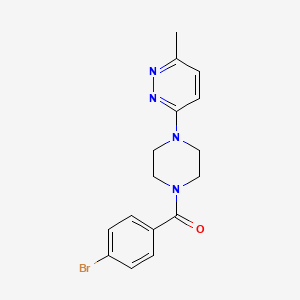

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

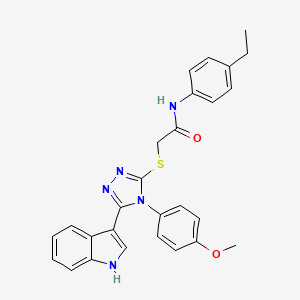

“(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone” is a compound that has been synthesized and evaluated for its biological activity . It is a type of heterocyclic compound, which means it contains a ring structure that includes at least two different elements. In this case, the elements are carbon and nitrogen .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The compound is obtained via a four-step protocol, which includes the preparation of a 1,2,4-triazole derivative and an aminomethylation reaction .Molecular Structure Analysis

The structure of this compound is confirmed by various methods including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The compound is obtained via a series of chemical reactions, including the aminomethylation reaction of a 1,2,4-triazole derivative with a 4-(4-bromophenyl)piperazine and formaldehyde .Wissenschaftliche Forschungsanwendungen

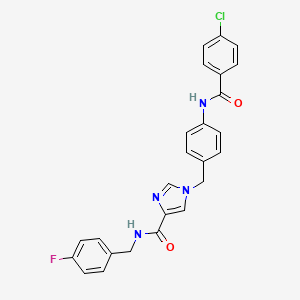

Synthesis and Biological Activity

A series of novel compounds, including those with structural similarities to (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, were synthesized to evaluate their antibacterial activity against various human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant bacterial growth inhibition, highlighting their potential for further development as antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

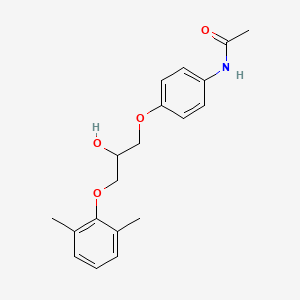

Antioxidant Properties

Research has been conducted on derivatives of methanone compounds, including those with bromophenyl groups, to assess their antioxidant activities. These studies involve the synthesis of derivatives followed by evaluation using various in vitro assays to determine their efficacy as antioxidants. The results indicate that synthesized bromophenols exhibit effective antioxidant power, suggesting their potential utility in therapeutic applications (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).

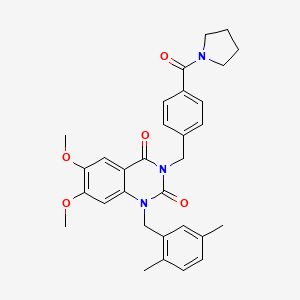

Alzheimer's Disease Research

A new series of multifunctional amides, including this compound derivatives, have been synthesized and evaluated for their enzyme inhibitory potentials and cytotoxicity. These compounds, particularly those with moderate enzyme inhibitory potential and mild cytotoxicity, are being explored as potential therapeutic agents for Alzheimer's disease. This research involves structural confirmation, enzyme inhibition activity testing, and cytotoxicity assessment to determine the compounds' suitability as drug candidates (Mubashir Hassan, M. Abbasi, Aziz‐ur‐Rehman, et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Compounds with a piperazine ring are known to modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Piperazine derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

(4-bromophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O/c1-12-2-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-3-5-14(17)6-4-13/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSKOPFMXZQGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2975899.png)

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)

![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)

![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)

![5-Azepan-1-yl-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2975914.png)